HO-3867

描述

属性

IUPAC Name |

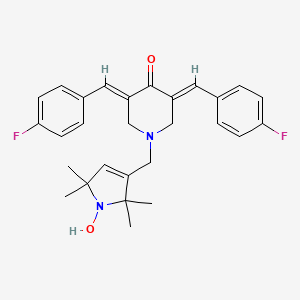

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30F2N2O2/c1-27(2)15-23(28(3,4)32(27)34)18-31-16-21(13-19-5-9-24(29)10-6-19)26(33)22(17-31)14-20-7-11-25(30)12-8-20/h5-15,34H,16-18H2,1-4H3/b21-13+,22-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZQFTQMMAIRRM-JFMUQQRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)CN2CC(=CC3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)F)C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N(C(C(=C1)CN2C/C(=C\C3=CC=C(C=C3)F)/C(=O)/C(=C/C4=CC=C(C=C4)F)/C2)(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of HO-3867: A Novel STAT3 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HO-3867 is a promising synthetic curcumin analog that has demonstrated significant potential as a selective anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on its role as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Introduction: The Emergence of this compound

Curcumin, a natural compound found in turmeric, has long been recognized for its therapeutic properties, including anti-inflammatory and anti-cancer effects. However, its clinical application has been hampered by poor bioavailability and rapid metabolism. This led to the development of synthetic analogs designed to overcome these limitations while retaining or enhancing the therapeutic efficacy. This compound emerged from this research as a novel bifunctional STAT3 inhibitor, belonging to the diarylidenyl-piperidone (DAP) class of compounds.

This compound was designed to selectively target cancer cells by inhibiting the STAT3 signaling pathway, which is constitutively activated in many human tumors and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. A key innovation in the design of this compound is the conjugation of a DAP backbone to an N-hydroxypyrroline moiety, which contributes to its minimal toxicity in normal cells and good oral bioavailability.

Synthesis of this compound

The synthesis of this compound is based on the construction of a diarylidenyl-piperidone (DAP) backbone. A new class of DAP compounds was synthesized by linking two diarylidene groups with a piperidone group. An antioxidant-promoting N-hydroxypyrroline moiety was then attached to the piperidone N-terminal of the base compound, H-4073, to yield this compound. While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general methodology for creating DAP compounds involves a base-catalyzed aldol condensation between an appropriate piperidone and an aromatic aldehyde.

General Synthetic Approach for Diarylidenyl-piperidones:

A solution of a substituted 4-piperidone and a substituted benzaldehyde is treated with a base, such as sodium hydroxide or potassium hydroxide, in a solvent like ethanol or methanol. The reaction mixture is typically stirred at room temperature or heated to reflux to drive the condensation reaction to completion. The resulting diarylidenyl-piperidone product is then isolated and purified using standard techniques such as recrystallization or column chromatography. The subsequent attachment of the N-hydroxypyrroline moiety to the piperidone nitrogen would involve a separate synthetic step, likely an N-alkylation reaction.

Mechanism of Action: Targeting the STAT3 Signaling Pathway

This compound exerts its anti-cancer effects primarily through the selective inhibition of the STAT3 signaling pathway. Molecular modeling studies suggest that this compound directly interacts with the DNA-binding domain of the STAT3 protein. This interaction prevents the phosphorylation, transcription, and DNA binding of STAT3, without affecting the expression of other active STATs.

The inhibition of STAT3 leads to the downregulation of its downstream target genes, which are involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and survivin. This disruption of the JAK/STAT3 signaling pathway ultimately induces apoptosis in cancer cells.

Furthermore, this compound exhibits a multifaceted mechanism of action that contributes to its selective cytotoxicity. It has been shown to elicit differential activation of the Akt pathway in normal versus cancer cells. In cancer cells, this compound treatment leads to decreased levels of phosphorylated Akt (p-Akt), further promoting apoptosis. Conversely, in normal cells, it can lead to an increase in p-Akt, potentially contributing to their protection from the compound's cytotoxic effects.

Quantitative Data Summary

The efficacy of this compound has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from this research.

Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines

| Cell Line | Description | IC50 (µM) | Treatment Duration (h) | Reference |

| A2780 | Cisplatin-sensitive | ~5-10 | 24 | |

| A2780/cDDP | Cisplatin-resistant | ~10 | 24 | |

| SKOV3 | Ovarian adenocarcinoma | ~10 | 24 | |

| OVCAR3 | Ovarian adenocarcinoma | Not specified | - | |

| PA-1 | Ovarian teratocarcinoma | Not specified | - |

Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Models

| Xenograft Model | Treatment Dose (ppm in feed) | Treatment Duration | Tumor Growth Inhibition | Apparent Toxicity | Reference |

| A2780/cDDP | 50 | 28 days | Significant reduction | No | |

| A2780/cDDP | 100 | 28 days | Significant reduction | No | |

| A2780 | 25, 50, 100, 200 | 4 weeks | Dose-dependent reduction | No |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human ovarian cancer cell lines (e.g., A2780, SKOV3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 7,000 cells per well and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for STAT3 and Phospho-STAT3

This protocol details the procedure for detecting the expression and phosphorylation status of STAT3 in cells treated with this compound.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-p-STAT3 (Tyr705)

-

Mouse anti-STAT3

-

Rabbit anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from cells treated with this compound (e.g., 10 µM for 24 hours) and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total STAT3, followed by the appropriate HRP-conjugated secondary antibody.

-

Strip the membrane again and re-probe for the loading control (β-actin).

-

Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3.

In Vivo Ovarian Cancer Xenograft Model

This protocol describes the establishment and use of a murine xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human ovarian cancer cells (e.g., A2780/cDDP)

-

Matrigel (optional)

-

This compound formulated in rodent chow

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject approximately 5-10 million human ovarian cancer cells, optionally mixed with Matrigel, into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group by incorporating it into the rodent chow at specified concentrations (e.g., 50 or 100 ppm). The control group receives standard chow.

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After the treatment period (e.g., 28 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its discovery as a potent and selective STAT3 inhibitor with a favorable safety profile underscores the potential of designing synthetic analogs of natural products to improve their therapeutic properties. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research into the clinical translation of this compound and other STAT3 inhibitors for the treatment of ovarian cancer and other malignancies characterized by aberrant STAT3 signaling. Continued investigation into its multifaceted mechanism of action and its efficacy in combination with other anti-cancer agents will be crucial in realizing its full therapeutic potential.

The Role of HO-3867 in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic curcumin analog, HO-3867, and its significant role in inducing apoptosis in various tumor cells. This compound, a novel diarylidenyl piperidone (DAP), has emerged as a potent anti-cancer agent with selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal cells.[1][2] This document consolidates key findings on its mechanism of action, summarizes quantitative data from various studies, details experimental protocols, and visualizes the complex signaling pathways involved.

Core Mechanism: Targeting the STAT3 Signaling Pathway

The primary mechanism by which this compound exerts its apoptotic effects is through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] STAT3 is a transcription factor that is persistently activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[3][4] this compound selectively inhibits the phosphorylation of STAT3 at the tyrosine 705 residue (pTyr705), which is essential for its activation and subsequent translocation to the nucleus.[3]

By inhibiting STAT3, this compound effectively downregulates the expression of several anti-apoptotic and cell cycle regulatory proteins that are downstream targets of STAT3. These include:

-

Bcl-2 (B-cell lymphoma 2): An anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria.[3]

-

Mcl-1 (Myeloid cell leukemia 1): Another anti-apoptotic member of the Bcl-2 family.[2][5]

-

Survivin: A member of the inhibitor of apoptosis protein (IAP) family.[3]

-

Cyclin D1: A key regulator of cell cycle progression.[3]

The inhibition of these pro-survival proteins shifts the cellular balance towards apoptosis.

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies across various cancer cell lines. The following tables summarize these findings.

Table 1: Inhibition of Cell Viability by this compound

| Cell Line | Cancer Type | Concentration (µM) | Time (h) | % Inhibition / Viability | Citation |

| A549 | Non-Small-Cell Lung | 5, 10, 20, 40, 80 | 24, 48, 72 | Dose- and time-dependent decrease | [5] |

| H460 | Non-Small-Cell Lung | 5, 10, 20, 40, 80 | 24, 48, 72 | Dose- and time-dependent decrease | [5] |

| PC-9 | Non-Small-Cell Lung | 5, 10, 20, 40, 80 | 24, 48, 72 | Dose- and time-dependent decrease | [5] |

| H1975 | Non-Small-Cell Lung | 5, 10, 20, 40, 80 | 24, 48, 72 | Dose- and time-dependent decrease | [5] |

| U2OS | Osteosarcoma | 2, 4, 8, 16, 32 | 24 | Dose-dependent decrease | [6] |

| HOS | Osteosarcoma | 2, 4, 8, 16, 32 | 24 | Dose-dependent decrease | [6] |

| MG-63 | Osteosarcoma | 2, 4, 8, 16, 32 | 24 | Dose-dependent decrease | [6] |

| PANC-1 | Pancreatic | 2 | - | "Good antitumor activity" | [7] |

| BXPC-3 | Pancreatic | 2 | - | "Good antitumor activity" | [7] |

| SUM149 | BRCA1-mutated Breast | 5, 10 | 24 | ~50-60% decrease | [3] |

| Primary Ovarian Cancer | Ovarian | 5, 10 | 24 | Dose-dependent decrease in clonogenic survival | [8] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Concentration (µM) | Time (h) | Apoptotic Effect | Citation |

| A2780 | Ovarian | - | - | 55.8% apoptosis | [8] |

| hOSE (normal) | Ovarian | - | - | 12.3% apoptosis | [8] |

| BRCA1-mutated Ovarian | Ovarian | - | - | Significant degree of apoptosis | [3] |

| U2OS and HOS | Osteosarcoma | - | 24 | Induction of apoptosis and sub-G1 arrest | [6] |

| PANC-1 and BXPC-3 | Pancreatic | - | - | Significant induction of apoptosis | [7] |

Multi-faceted Apoptotic Induction

Beyond direct STAT3 inhibition, this compound induces apoptosis through several interconnected mechanisms, creating a robust anti-cancer effect.

Intrinsic (Mitochondrial) Apoptosis Pathway

This compound modulates the expression of Bcl-2 family proteins to favor apoptosis. Studies have consistently shown that this compound treatment leads to the downregulation of anti-apoptotic proteins Mcl-1 and Bcl-2, and the upregulation of the pro-apoptotic protein Bax.[2][5] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

Extrinsic (Death Receptor) Apoptosis Pathway

In human osteosarcoma cells, this compound has been shown to activate both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways.[6] The activation of caspase-8 suggests an involvement of death receptors, although the specific receptors have not been fully elucidated.[9]

Generation of Reactive Oxygen Species (ROS)

This compound treatment significantly induces the production of reactive oxygen species (ROS) in cancer cells.[3][7] This increase in oxidative stress can trigger apoptosis through various mechanisms, including DNA damage and the activation of stress-related signaling pathways. In pancreatic cancer cells, the induction of apoptosis by this compound was partially abrogated by the ROS scavenger N-acetyl cysteine, confirming the role of ROS in its mechanism.[7] Notably, this compound selectively induces ROS in cancer cells without a similar effect on benign cells.[3]

Endoplasmic Reticulum (ER) Stress

In pancreatic cancer cells, the generation of ROS by this compound leads to endoplasmic reticulum (ER) stress, which is another potent trigger for apoptosis.[7]

JNK Signaling Pathway

In human osteosarcoma, the pro-apoptotic effects of this compound are mediated through the c-Jun N-terminal kinase (JNK) signaling pathway.[6][10] Inhibition of JNK was found to suppress the this compound-induced cleavage of caspases 3, 8, and 9, indicating that JNK signaling is crucial for the activation of both intrinsic and extrinsic apoptotic pathways in this context.[6][10]

Induction of Ferroptosis

In non-small-cell lung cancer (NSCLC) cells with wild-type p53, this compound has been shown to induce not only apoptosis but also ferroptosis, a distinct form of programmed cell death characterized by iron-dependent lipid peroxidation.[2][5] This is achieved by activating the p53-DMT1 axis to increase iron accumulation and by suppressing the antioxidant enzyme GPX4.[2][5]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's action.

Caption: this compound inhibits STAT3 phosphorylation, leading to apoptosis.

Caption: Multiple pathways of this compound-induced apoptosis.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.

-

Protocol:

-

Seed tumor cells in 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for different time points (e.g., 24, 48, 72 hours).[5]

-

After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with this compound for the desired time and concentration.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The cell populations are quantified based on their fluorescence signals.[10]

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[6][10]

-

Human Apoptosis Array

-

Principle: A membrane-based antibody array for the simultaneous detection of multiple apoptosis-related proteins.

-

Protocol:

-

Lyse cells treated with this compound and collect the protein lysate.

-

Incubate the cell lysate with the antibody-coated membrane, allowing the apoptosis-related proteins to bind to their corresponding antibodies.

-

Wash the membrane and incubate with a cocktail of biotinylated detection antibodies.

-

Incubate with HRP-conjugated streptavidin.

-

Detect the signals using chemiluminescence. The relative expression levels of 35 different apoptosis-related proteins can be determined.[10]

-

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis in tumor cells through a multi-pronged approach. Its primary mechanism of action, the inhibition of the STAT3 signaling pathway, is complemented by the induction of ROS, ER stress, and the activation of the JNK pathway. This leads to the modulation of the Bcl-2 family of proteins and the activation of both intrinsic and extrinsic apoptotic cascades. Furthermore, its ability to induce ferroptosis in certain cancer types adds another layer to its therapeutic potential. The selective cytotoxicity of this compound towards cancer cells makes it a strong candidate for further preclinical and clinical development as a targeted cancer therapy.[1]

References

- 1. This compound, a safe STAT3 inhibitor, is selectively cytotoxic to ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Curcumin Analog, this compound, Induces Both Apoptosis and Ferroptosis via Multiple Mechanisms in NSCLC Cells with Wild-Type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Therapeutic Inducers of Apoptosis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel STAT3 inhibitor this compound induces cell apoptosis by reactive oxygen species-dependent endoplasmic reticulum stress in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells [mdpi.com]

An In-depth Technical Guide to the Generation of Reactive Oxygen Species by HO-3867

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms by which HO-3867, a novel synthetic curcumin analog, induces the generation of Reactive Oxygen Species (ROS) as a key component of its anticancer activity. This compound is primarily recognized as a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently overactive in many cancers.[1][2][3] However, its cytotoxicity in cancer cells is multifaceted, with ROS-mediated oxidative stress playing a pivotal role. This document details the underlying pathways, summarizes key quantitative findings, and outlines the experimental protocols used to elucidate these mechanisms.

Core Mechanism of ROS Generation

This compound, a diarylidenyl-piperidone (DAP) compound, is structurally unique due to an N-hydroxypyrroline moiety.[1][4] This functional group is central to its differential effects on normal versus cancer cells.

-

In Normal Cells: The N-hydroxypyrroline group can undergo reversible one-electron oxidation to form a nitroxide.[5] This nitroxide can act as an antioxidant by scavenging superoxide radicals, thus protecting noncancerous tissues from oxidative stress.[1][5]

-

In Cancer Cells: The microenvironment of tumors is often more reductive and hypoxic. This state inhibits the antioxidant conversion of this compound, leading to a greater accumulation of the compound and its cytotoxic metabolites.[1] This accumulation promotes the generation of ROS, leading to significant oxidative stress specifically within cancer cells.[1][4][6] Studies have shown elevated levels of the oxidative stress marker 8-hydroxyguanosine (8OHdG) in cancer cells treated with this compound compared to normal cells.[1]

Furthermore, recent evidence indicates that this compound can induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[7][8] This process is intrinsically linked to ROS accumulation. This compound has been shown to cause an iron-dependent increase in ROS in non-small-cell lung cancer (NSCLC) cells.[7]

Signaling Pathways and Cellular Consequences

The generation of ROS by this compound is not an isolated event but rather a trigger for multiple downstream signaling cascades that culminate in cell death.

ROS-Dependent Apoptosis and Ferroptosis

This compound induces both apoptosis and ferroptosis through ROS-mediated mechanisms.[7] The accumulated ROS leads to endoplasmic reticulum (ER) stress and activates the c-Jun N-terminal kinase (JNK) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[5][9][10] This activation, in turn, initiates apoptosis.

The dual induction of apoptosis and ferroptosis is a potent anticancer strategy. This compound treatment leads to:

-

Apoptosis: Activation of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3, caspase-7), resulting in the cleavage of Poly (ADP-ribose) polymerase (PARP).[6][11] This is often accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 and the upregulation of pro-apoptotic proteins like Bax.[6][7]

-

Ferroptosis: Suppression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation, and activation of the p53/DMT1 axis.[7]

The diagram below illustrates the central role of ROS in mediating the cytotoxic effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Time (h) | Reference |

| PANC-1 | Pancreatic Cancer | Effective Concentration | 2 | - | [9] |

| BXPC-3 | Pancreatic Cancer | Effective Concentration | 2 | - | [9] |

| A549 | NSCLC (p53 wt) | IC50 | ~20-40 | 24-72 | [7] |

| H460 | NSCLC (p55 wt) | IC50 | ~20-40 | 24-72 | [7] |

| H1299 | NSCLC (p53 null) | Viability | No significant effect | 24-72 | [7] |

| U2OS | Osteosarcoma | IC50 | 6.91 | 24 | [10] |

| HOS | Osteosarcoma | IC50 | 7.60 | 24 | [10] |

| MG-63 | Osteosarcoma | IC50 | 12.24 | 24 | [10] |

NSCLC: Non-Small-Cell Lung Cancer; wt: wild-type.

Table 2: Effects of this compound on ROS and Apoptosis Markers

| Cell Line | Treatment | Effect | Fold Change / Observation | Reference |

| A2780 (Ovarian) | 10 µM this compound | 8OHdG Staining | Elevated vs. normal cells | [1] |

| BRCA1-mutated Ovarian | This compound | ROS Levels | Increased vs. wild-type cells | [6] |

| A549 / H460 (NSCLC) | 40 µM this compound | ROS Levels | Significantly increased | [7] |

| A549 / H460 (NSCLC) | 40 µM this compound + DFO | ROS Levels | Increase blocked by iron chelator | [7] |

| U2OS / HOS (Osteosarcoma) | 4-16 µM this compound | Cleaved Caspase-3 | Dose-dependent increase | [10] |

| Leishmania donovani | 10 µg/ml Liposomal this compound | ROS Generation | ~2.6-fold higher than free this compound | [12] |

DFO: Deferoxamine (an iron chelator).

Experimental Protocols

This section details the methodologies for key experiments used to investigate this compound's effects on ROS generation and cell viability.

Measurement of Intracellular ROS

Principle: Fluorescent probes are used to detect intracellular ROS. These probes are non-fluorescent until oxidized by ROS, at which point they emit a fluorescent signal that can be quantified.

Methodology (using H2DCFDA): [13]

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate or plates for flow cytometry) and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include positive and negative controls.

-

Probe Loading: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.[13]

-

Washing: Wash the cells again with PBS to remove excess probe.

-

Quantification:

Note: Other probes like Dihydroethidium (DHE) or the mitochondria-targeted MitoSOX Red can be used for more specific detection of superoxide or mitochondrial ROS, respectively.[14][15]

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures cell metabolic activity. In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[3][16] The amount of formazan produced is proportional to the number of viable cells.

-

Cell Seeding: Seed approximately 7,000 cells per well in a 96-well plate and incubate overnight.[3]

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[7]

-

MTT Addition: Add MTT solution (e.g., 2 mg/ml) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]

-

Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent, such as DMSO.

-

Measurement: Read the absorbance of the solution on a spectrophotometer at a wavelength of 550-570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Methodology: [17]

-

Cell Culture and Treatment: Culture and treat cells with this compound as required.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

The diagram below outlines a typical experimental workflow for investigating the effects of this compound.

Conclusion

This compound represents a promising class of anticancer agents that leverages the unique biochemical environment of tumor cells to induce selective cytotoxicity. Its ability to generate reactive oxygen species is a cornerstone of its mechanism, triggering multiple pathways of programmed cell death, including apoptosis and ferroptosis. This targeted induction of oxidative stress, combined with its primary function as a STAT3 inhibitor, creates a powerful, multi-pronged attack on cancer cells while minimizing toxicity to normal tissues. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers seeking to further explore and harness the therapeutic potential of this compound and similar compounds.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a safe STAT3 inhibitor, is selectively cytotoxic to ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound, a Safe STAT3 Inhibitor, Is Selectively Cytotoxic to Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a STAT3 inhibitor induces apoptosis by inactivation of STAT3 activity in BRCA1-mutated ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Curcumin Analog, this compound, Induces Both Apoptosis and Ferroptosis via Multiple Mechanisms in NSCLC Cells with Wild-Type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. A novel STAT3 inhibitor this compound induces cell apoptosis by reactive oxygen species-dependent endoplasmic reticulum stress in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Induces ROS-Dependent Stress Response and Apoptotic Cell Death in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | this compound Induces ROS-Dependent Stress Response and Apoptotic Cell Death in Leishmania donovani [frontiersin.org]

- 14. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. tandfonline.com [tandfonline.com]

Preliminary Research on HO-3867 in Ovarian Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on HO-3867, a novel curcumin analog, in various ovarian cancer models. The document synthesizes key findings on its mechanism of action, efficacy, and the signaling pathways it modulates, offering a valuable resource for those involved in oncology drug discovery and development.

Core Concepts and Mechanism of Action

This compound is a synthetic diarylidenyl-piperidone (DAP) compound that has demonstrated significant and selective cytotoxic effects against ovarian cancer cells while exhibiting minimal toxicity to normal cells.[1][2] Its primary mechanism of action is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor frequently overexpressed and constitutively activated in ovarian tumors and associated with cell proliferation, survival, and chemoresistance.[1][3][4]

This compound selectively inhibits the phosphorylation, transcription, and DNA binding of STAT3 without significantly affecting other active STAT proteins.[1][2] Molecular modeling suggests a direct interaction with the STAT3 DNA binding domain.[1][2] Beyond STAT3 inhibition, this compound's anticancer activity is multifaceted, involving the modulation of other critical signaling pathways, including Akt and p53.[1][5] In normal cells, this compound appears to upregulate the pro-survival protein pAkt, contributing to its selective cytotoxicity.[5][6] Conversely, in cancer cells, it downregulates pAkt.[5] Furthermore, this compound has been shown to reactivate mutant p53, leading to the transcription of p53 target genes and enhanced apoptosis.[7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound in ovarian cancer models, providing insights into its potency and efficacy.

Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |

| A2780 | Ovarian Cancer | ~20 µM | Significant cytotoxicity | [10] |

| A2780R (Cisplatin-Resistant) | Ovarian Cancer | 1, 5, 10 µM | Inhibition of cell proliferation | [11] |

| PA-1 | Ovarian Cancer | ~20 µM | Significant cytotoxicity | [10] |

| SKOV3 | Ovarian Cancer | ~20 µM | Significant cytotoxicity | [10] |

| OV4 | Ovarian Cancer | ~20 µM | Significant cytotoxicity | [10] |

| OVCAR3 | Ovarian Cancer | ~20 µM | Significant cytotoxicity | [10] |

| BRCA1-mutated | Ovarian Cancer | 1, 5, 10, 20 µM | Dose-dependent decrease in cell proliferation | [12] |

| Primary Ovarian Cancer Cells (TR-127, TR-182) | Chemo-resistant Ovarian Cancer | 5, 10 µmol/L | Inhibition of cell survival | [1] |

| OVCAR3, ES-2 | Ovarian Cancer (TP53 missense mutations) | Not specified | Dose-dependent decrease in proliferation | [8] |

Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Models

| Animal Model | Treatment | Outcome | Reference |

| Nude mice with A2780 xenografts | 100 ppm this compound (oral) | Inhibition of tumor growth | [10] |

| Nude mice with cisplatin-resistant xenografts | 100 ppm this compound (oral) + 4 mg/kg cisplatin (weekly injection) | Significant inhibition of tumor growth | [6][11] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the research on this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Ovarian cancer cells are seeded in 96-well plates at a density of approximately 7,000 cells per well and incubated overnight.

-

Treatment: Cells are treated with varying concentrations of this compound for 24 hours.

-

MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of yellow MTT to purple formazan by mitochondrial reductases in living cells.

-

Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.[10]

Western Blotting

-

Cell Lysis: Treated and untreated ovarian cancer cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, Caspase-3, PARP).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][12]

In Vivo Xenograft Model

-

Cell Implantation: Human ovarian cancer cells (e.g., A2780) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are treated with this compound, typically administered orally in the feed (e.g., 100 ppm). For combination studies, other agents like cisplatin are administered via injection.[10][11]

-

Tumor Monitoring: Tumor volume is measured regularly to assess the effect of the treatment.

-

Tissue Analysis: At the end of the study, tumors and organs are harvested for further analysis, such as immunohistochemistry or western blotting, to evaluate target protein expression and apoptosis (e.g., TUNEL assay).[1][6]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits STAT3 and Akt pathways and reactivates mutant p53.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion and Future Directions

The preliminary research on this compound strongly supports its potential as a therapeutic agent for ovarian cancer. Its ability to selectively target cancer cells, inhibit the critical STAT3 signaling pathway, modulate other key oncogenic pathways, and overcome chemoresistance presents a compelling case for its continued development.[1][11] Future research should focus on clinical trials to validate these preclinical findings in patients, explore potential biomarkers for patient selection, and investigate its efficacy in combination with other targeted therapies and immunotherapies. The favorable safety profile observed in preclinical models is a significant advantage that warrants further investigation in a clinical setting.[1][2]

References

- 1. This compound, a Safe STAT3 Inhibitor, Is Selectively Cytotoxic to Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a safe STAT3 inhibitor, is selectively cytotoxic to ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a STAT3 inhibitor induces apoptosis by inactivation of STAT3 activity in BRCA1-mutated ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting STAT3 by HO3867 induces apoptosis in ovarian clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. fortunejournals.com [fortunejournals.com]

- 8. mdpi.com [mdpi.com]

- 9. Synergistic effects of the curcumin analog this compound and olaparib in transforming fallopian tube epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 12. tandfonline.com [tandfonline.com]

Initial Studies of HO-3867 in Pancreatic Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic cancer remains a formidable challenge in oncology, characterized by aggressive tumor biology and limited therapeutic options. The transcription factor STAT3 is a key player in pancreatic tumor progression, making it a prime target for novel therapeutic strategies. HO-3867, a novel synthetic curcumin analog, has emerged as a potent and selective inhibitor of STAT3. This technical guide synthesizes the findings from initial preclinical studies of this compound in pancreatic cancer cell lines. It details the compound's mechanism of action, provides available quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the key signaling pathways involved. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in pancreatic cancer.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy with a dismal prognosis. The constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a hallmark of many cancers, including pancreatic cancer, where it drives cell proliferation, survival, and invasion. This compound is a novel diarylidenylpiperidone compound designed as a selective STAT3 inhibitor.[1] Initial research has demonstrated its antitumor activities in various cancer models, with a particular focus on its potential in treating pancreatic cancer.[2] This guide provides an in-depth look at the early-stage research into this compound's effects on pancreatic cancer cell lines.

Mechanism of Action

This compound exerts its anticancer effects in pancreatic cancer cells through a multi-pronged approach, primarily centered on the inhibition of STAT3 and the induction of apoptosis.

2.1. STAT3 Inhibition: this compound directly targets STAT3, inhibiting its phosphorylation, DNA binding, and transcriptional activity.[1][3] This leads to the downregulation of various STAT3 target genes that are critical for tumor cell survival and proliferation.[4]

2.2. Induction of Apoptosis: A key outcome of this compound treatment is the induction of programmed cell death, or apoptosis, in pancreatic cancer cells.[2] This is achieved through at least two interconnected mechanisms:

-

Reactive Oxygen Species (ROS)-Dependent Endoplasmic Reticulum (ER) Stress: this compound treatment leads to a significant increase in the production of reactive oxygen species (ROS) within the cancer cells.[2] This surge in ROS induces stress on the endoplasmic reticulum, a critical organelle for protein folding. The resulting ER stress activates apoptotic pathways.[2]

-

Direct STAT3 Inhibition-Mediated Apoptosis: Independent of the ROS pathway, the direct inhibition of STAT3 by this compound also contributes to the induction of apoptosis.[2]

Quantitative Data

Initial studies have provided some quantitative measures of this compound's efficacy in pancreatic cancer cell lines.

| Cell Line | Assay | Concentration | Effect | Reference |

| PANC-1 | Cell Viability | 2 µmol/l | Good antitumor activity | [2] |

| BXPC-3 | Cell Viability | 2 µmol/l | Good antitumor activity | [2] |

| AsPC-1 | Cell Cycle Analysis | Not Specified | G2/M cell-cycle arrest | [1] |

| AsPC-1 | Apoptosis Assay | Not Specified | Induction of apoptosis | [1] |

Note: Comprehensive IC50 values and detailed quantitative apoptosis data for a range of pancreatic cancer cell lines are not yet widely available in the reviewed literature.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of this compound. Researchers should optimize these protocols for their specific experimental conditions.

4.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat pancreatic cancer cells with desired concentrations of this compound and a vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

4.3. Western Blotting for STAT3 Phosphorylation

This technique is used to detect the levels of total and phosphorylated STAT3.

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

5.1. This compound Mechanism of Action Workflow

The following diagram illustrates the experimental workflow to elucidate the dual mechanism of action of this compound.

5.2. This compound Signaling Pathway

This diagram depicts the signaling cascade initiated by this compound in pancreatic cancer cells, leading to apoptosis.

Conclusion and Future Directions

Initial studies of this compound in pancreatic cancer cell lines are promising, demonstrating its ability to inhibit the key oncogenic driver STAT3 and induce apoptosis through multiple mechanisms. The available data indicate potent antitumor activity at low micromolar concentrations in PANC-1 and BXPC-3 cells.

Future research should focus on several key areas to advance the clinical development of this compound for pancreatic cancer:

-

Comprehensive Efficacy Studies: Determining the IC50 values of this compound across a broader panel of pancreatic cancer cell lines with diverse genetic backgrounds is crucial.

-

In Vivo Xenograft Studies: Quantitative analysis of tumor growth inhibition in pancreatic cancer xenograft models is necessary to validate the in vitro findings.

-

Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its target engagement in vivo, is essential.

-

Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies for pancreatic cancer could lead to more effective treatment regimens.

-

Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound would enable patient stratification in future clinical trials.

References

- 1. Diarylidenylpiperidones, H-4073 and this compound, Induce G2/M Cell-Cycle Arrest, Apoptosis and Inhibit STAT3 Phosphorylation in Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel STAT3 inhibitor this compound induces cell apoptosis by reactive oxygen species-dependent endoplasmic reticulum stress in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Dual-Edged Sword: A Technical Guide to the Anti-Neoplastic Effects of HO-3867 in Non-Small-Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small-cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic agents. HO-3867, a synthetic analog of curcumin, has emerged as a promising candidate, exhibiting potent anti-tumor activities. This technical guide provides an in-depth analysis of the multifaceted effects of this compound on NSCLC, focusing on its dual mechanisms of inducing apoptosis and ferroptosis. This document summarizes key quantitative data, details experimental protocols, and visualizes the complex signaling pathways and workflows involved.

Mechanism of Action: A Two-Pronged Attack

This compound exerts its cytotoxic effects on NSCLC cells through two distinct, yet potentially interconnected, programmed cell death pathways: apoptosis and ferroptosis. This dual mechanism offers a potential advantage in overcoming resistance to therapies that target a single cell death pathway.

Induction of Apoptosis

This compound triggers the intrinsic pathway of apoptosis in NSCLC cells.[1][2] This process is characterized by the regulation of the Bcl-2 family of proteins, leading to caspase activation and subsequent cell death.[1] Specifically, treatment with this compound results in the downregulation of the anti-apoptotic proteins Mcl-1 and Bcl-2, and the upregulation of the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio is a critical determinant in the initiation of the apoptotic cascade.

Induction of Ferroptosis

In addition to apoptosis, this compound induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] This is achieved through a multi-faceted mechanism:

-

Activation of the p53-DMT1 Axis: this compound activates the tumor suppressor protein p53, which in turn upregulates the expression of Divalent Metal Transporter 1 (DMT1).[1][3] This leads to an increased influx of iron into the cancer cells.

-

Suppression of GPX4: The compound also suppresses the expression of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.[1]

-

Accumulation of Reactive Oxygen Species (ROS): The combination of increased intracellular iron and inhibited GPX4 activity leads to the accumulation of reactive oxygen species (ROS) and lipid peroxidation, culminating in ferroptotic cell death.[1][2]

Quantitative Analysis of this compound's Efficacy

The cytotoxic effects of this compound have been quantified across various NSCLC cell lines, demonstrating a dose- and time-dependent inhibition of cell viability, particularly in cells with wild-type p53.[1]

Table 1: IC50 Values of this compound in NSCLC Cell Lines

| Cell Line | p53 Status | IC50 (µM) at 48h |

| A549 | Wild-type | ~20 |

| H460 | Wild-type | ~20 |

| PC-9 | Wild-type | ~25 |

| H1975 | Wild-type | ~30 |

| H1299 | Null | >80 |

Data extracted from Wu et al., 2023.[1]

Table 2: Induction of Apoptosis in NSCLC Cell Lines by this compound

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |

| A549 | 10 | ~15 |

| 20 | ~25 | |

| 40 | ~40 | |

| H460 | 10 | ~18 |

| 20 | ~30 | |

| 40 | ~45 |

Data represents approximate values based on graphical representation from Wu et al., 2023.[1]

Table 3: Effect of this compound on Key Regulatory Proteins

| Protein | Effect of this compound Treatment | Pathway |

| Mcl-1 | Downregulation | Apoptosis |

| Bcl-2 | Downregulation | Apoptosis |

| Bax | Upregulation | Apoptosis |

| Cleaved Caspase-3 | Upregulation | Apoptosis |

| p53 | Upregulation | Ferroptosis |

| DMT1 | Upregulation | Ferroptosis |

| GPX4 | Downregulation | Ferroptosis |

Qualitative summary based on Western blot data from Wu et al., 2023.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The intricate signaling cascades initiated by this compound are visualized below.

Experimental Workflows

The following diagrams illustrate the typical workflows for key experiments used to characterize the effects of this compound.

References

The Potent Anti-Cancer Agent HO-3867: An In-Vitro Cytotoxicity Profile

A Technical Guide for Researchers and Drug Development Professionals

HO-3867, a novel synthetic analog of curcumin, has emerged as a promising anti-cancer agent with selective cytotoxicity against a range of cancer cell lines while exhibiting minimal toxicity to normal cells. This technical guide provides an in-depth overview of the in-vitro cytotoxic effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Data Presentation: Quantitative Cytotoxicity of this compound

The cytotoxic and pro-apoptotic efficacy of this compound has been demonstrated across various cancer types. The following tables summarize the key quantitative findings from multiple studies, providing a comparative look at its potency.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |

| Osteosarcoma | U2OS | 6.91 | 24 | CCK-8 |

| Osteosarcoma | HOS | 7.60 | 24 | CCK-8 |

| Osteosarcoma | MG-63 | 12.24 | 24 | CCK-8 |

This table presents the half-maximal inhibitory concentration (IC50) of this compound in different osteosarcoma cell lines, indicating the concentration required to inhibit cell growth by 50%.[1]

Table 2: Apoptosis Induction by this compound in Ovarian Cancer Cells

| Cell Line | Treatment | Apoptosis (%) | Exposure Time (h) | Assay |

| A2780 | 10 µM this compound | 55.8 | 24 | Flow Cytometry |

| hOSE (normal) | 10 µM this compound | 12.3 | 24 | Flow Cytometry |

| CHO (normal) | 10 µM this compound | <15 | 24 | Flow Cytometry |

| H9c2 (normal) | 10 µM this compound | <15 | 24 | Flow Cytometry |

| BRCA1-mutated ovarian cancer | 10 µM this compound | 75 | 24 | Annexin V Flow Cytometry |

This table highlights the selective pro-apoptotic effect of this compound on ovarian cancer cells compared to non-cancerous cell lines.[2][3]

Mechanism of Action: Targeting Key Oncogenic Pathways

This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. A primary mechanism is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently overactive in many cancers.[2][3][4][5][6] this compound selectively inhibits STAT3 phosphorylation, transcription, and DNA binding.[2][5] This targeted inhibition of STAT3 is a key factor in its ability to induce apoptosis in cancer cells.[2][3][5]

Furthermore, this compound has been shown to reactivate mutant p53, a tumor suppressor protein that is often inactivated in cancer cells.[7] By binding to mutant p53, this compound restores its wild-type conformation and transcriptional activity, leading to the induction of apoptosis.[7] The compound also influences other pathways, including the JNK signaling pathway in osteosarcoma and the Akt pathway, where it shows differential effects in cancer versus normal cells.[1][5] In non-small-cell lung cancer (NSCLC), this compound induces both apoptosis and ferroptosis.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in-vitro cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assays (MTT/CCK-8)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 7,000 cells per well and incubated overnight to allow for attachment.[4]

-

Treatment: The cells are then treated with varying concentrations of this compound (e.g., 2, 4, 8, 16, and 32 µM) for a specified duration, typically 24 hours.[1]

-

Reagent Incubation: Following treatment, MTT or CCK-8 reagent is added to each well and incubated for a period that allows for the conversion of the reagent into a colored formazan product by metabolically active cells.[4]

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V/PI Flow Cytometry)

-

Cell Treatment: Cells are cultured and treated with the desired concentration of this compound (e.g., 10 µM) for 24 hours.[2]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

-

Quantification: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis) is quantified to determine the extent of apoptosis induced by this compound.[2]

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, pSTAT3, Bcl-2, Bax).[1][3] This is followed by incubation with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

References

- 1. This compound Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, a safe STAT3 inhibitor, is selectively cytotoxic to ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The curcumin analog this compound selectively kills cancer cells by converting mutant p53 protein to transcriptionally active wildtype p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Preclinical Efficacy of HO-3867: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the early preclinical data on the efficacy of HO-3867, a novel curcumin analog. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to equip researchers with the critical information needed to evaluate and potentially advance the development of this promising anti-cancer agent.

Core Efficacy Data: A Quantitative Overview

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines in vitro, with a notable selectivity for cancer cells over normal cells.[1][2] In vivo studies have further substantiated its anti-tumor potential, showing inhibition of xenograft tumor growth.[1][2]

In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values highlight the compound's potency in inhibiting cell viability.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A2780 | Ovarian Cancer | Not explicitly stated, but significant cytotoxicity observed at ~20 µM. | [3] |

| A2780R | Cisplatin-Resistant Ovarian Cancer | Significant inhibition at 1, 5, and 10 µM in combination with cisplatin. | [4] |

| SKOV3 | Ovarian Cancer | Potent cytotoxic activity observed at 10 µM. | [5] |

| PA-1 | Ovarian Cancer | Significant cytotoxicity observed. | [3] |

| OV4 | Ovarian Cancer | Significant cytotoxicity observed. | [3] |

| OVCAR3 | Ovarian Cancer | Significant cytotoxicity observed. | [3] |

| FT282-CCNE1 (p53R175H) | Fallopian Tube-Derived Ovarian Cancer | 2.01 - 6.48 µM | [6] |

| FE25 (p53-null) | Fallopian Tube-Derived Ovarian Cancer | Less sensitive than p53 mutant cells. | [6] |

| U2OS | Osteosarcoma | Dose-dependent decrease in cell viability. | [7] |

| HOS | Osteosarcoma | Dose-dependent decrease in cell viability. | [7] |

| SCC-9 | Oral Squamous Cell Carcinoma | Effective suppression of cell growth at 10-20 µM. | [8] |

| HSC-3 | Oral Squamous Cell Carcinoma | Effective suppression of cell growth at 10-20 µM. | [8] |

| A549 (p53 wild-type) | Non-Small-Cell Lung Cancer | Time- and dosage-dependent suppression of viability. | [9] |

| H460 (p53 wild-type) | Non-Small-Cell Lung Cancer | Time- and dosage-dependent suppression of viability. | [9] |

In Vivo Tumor Growth Inhibition

This compound has been shown to significantly inhibit the growth of ovarian cancer xenografts in mice without apparent toxicity.[1][3] In a cisplatin-resistant ovarian cancer xenograft model, a combination of this compound (100 ppm in chow) and cisplatin (4 mg/kg weekly injection) resulted in significant tumor growth inhibition.[4]

Key Signaling Pathways Targeted by this compound

This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways, with the Signal Transducer and Activator of Transcription 3 (STAT3) pathway being a primary target.[2][10]

Caption: this compound signaling pathway in cancer cells.

This compound has been shown to directly interact with the DNA-binding domain of STAT3, inhibiting its phosphorylation, transcription, and DNA binding capabilities.[2][11] This leads to the downregulation of STAT3 downstream targets, including the anti-apoptotic proteins Bcl-2 and Bcl-xL.[12] Furthermore, this compound can induce apoptosis through the activation of the JNK signaling pathway and by upregulating the tumor suppressor protein p53.[7][8][13] Interestingly, in normal cells, this compound appears to upregulate the pro-survival protein p-Akt, contributing to its selective cytotoxicity.[5][10] In some cancer types, this compound has also been found to induce ferroptosis, a form of iron-dependent cell death.[14]

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the preclinical efficacy of this compound.

Cell Viability and Cytotoxicity Assays

A common method to assess the effect of this compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 7,000 cells per well and incubated overnight.[3]

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 1 to 20 µM) for a specified duration (e.g., 24, 48, or 72 hours).[3][9]

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.[3]

-

Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader to determine cell viability relative to untreated controls.[3]

Another method utilized is the Sulforhodamine B (SRB) assay to assess cytotoxicity.[6]

Apoptosis Assays

Apoptosis induction by this compound is frequently evaluated using flow cytometry and Western blotting for caspase activation.

-

Flow Cytometry (Sub-G1 Analysis):

-

Cell Treatment and Collection: Cells are treated with this compound, harvested, and fixed.

-

Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide.

-

Analysis: The DNA content is analyzed by flow cytometry. Apoptotic cells are identified by a sub-G1 peak, which represents fragmented DNA.[15]

-

-

Western Blotting for Caspase Cleavage:

-

Protein Extraction: Following treatment with this compound, total protein is extracted from the cells.

-

SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for cleaved caspases (e.g., caspase-3, -8, -9) and PARP, followed by a secondary antibody.[7][8]

-

Detection: The protein bands are visualized to detect the presence of cleaved, active forms of caspases, which are indicative of apoptosis.[7][8]

-

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in a living organism is typically assessed using murine xenograft models.

-

Tumor Implantation: Human cancer cells (e.g., A2780 ovarian cancer cells) are subcutaneously injected into immunocompromised mice.[1]

-

Treatment Administration: Once tumors reach a palpable size, mice are treated with this compound, often administered orally by mixing it with their chow (e.g., 100 ppm).[1][4]

-

Tumor Monitoring: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors and major organs are collected for analysis, including Western blotting to assess the levels of pSTAT3 and apoptotic markers, and histopathological evaluation to check for toxicity.[1][5]

Caption: General experimental workflow for this compound efficacy testing.

This technical guide provides a consolidated view of the early preclinical data supporting the anti-cancer efficacy of this compound. The presented data, protocols, and pathway visualizations offer a foundational understanding for researchers and drug development professionals interested in this promising therapeutic candidate. Further investigation into its pharmacokinetics, pharmacodynamics, and efficacy in a wider range of preclinical models will be crucial for its clinical translation.

References

- 1. Anticancer efficacy of a difluorodiarylidenyl piperidone (this compound) in human ovarian cancer cells and tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Safe STAT3 Inhibitor, Is Selectively Cytotoxic to Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Synergistic effects of the curcumin analog this compound and olaparib in transforming fallopian tube epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curcumin analog HO‐3867 triggers apoptotic pathways through activating JNK1/2 signalling in human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. This compound, a safe STAT3 inhibitor, is selectively cytotoxic to ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer efficacy of a difluorodiarylidenyl piperidone (this compound) in human ovarian cancer cells and tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The curcumin analog this compound selectively kills cancer cells by converting mutant p53 protein to transcriptionally active wildtype p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Curcumin Analog, this compound, Induces Both Apoptosis and Ferroptosis via Multiple Mechanisms in NSCLC Cells with Wild-Type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Foundational Science of HO-3867: A Technical Review for Drug Development Professionals

An in-depth analysis of the preclinical data for the novel anti-cancer agent HO-3867, detailing its mechanism of action, selective cytotoxicity, and foundational experimental evidence.

This compound, a novel synthetic analog of curcumin, has emerged as a promising candidate in oncology research, demonstrating significant preclinical efficacy against various cancer types, most notably ovarian cancer. This technical guide synthesizes the foundational literature on this compound, presenting a comprehensive overview of its core mechanisms, the experimental protocols used to elucidate them, and the quantitative data supporting its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Core Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

This compound exerts its anti-cancer effects through a multifaceted mechanism, primarily targeting two critical pathways frequently dysregulated in cancer: STAT3 signaling and the p53 tumor suppressor pathway. Unlike many conventional chemotherapeutics, this compound exhibits a remarkable selectivity, inducing apoptosis in cancer cells while demonstrating minimal toxicity to noncancerous cells and tissues.[1][2][3][4][5]

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, and invasion. Foundational studies have established this compound as a potent and selective inhibitor of STAT3.[2][3][4] Molecular modeling studies suggest that this compound directly interacts with the DNA-binding domain of STAT3, thereby inhibiting its phosphorylation, transcription, and DNA binding capabilities.[3][4] This targeted inhibition disrupts the downstream signaling cascade, leading to a reduction in the expression of key STAT3-regulated genes involved in cell survival and proliferation, such as Bcl-2 and cyclin D1.[6][7]

A key aspect of this compound's mechanism is its differential impact on the STAT3/Akt signaling pathway in cancerous versus normal cells. In ovarian cancer cells, treatment with this compound leads to a decrease in phosphorylated STAT3 (p-STAT3) and phosphorylated Akt (p-Akt), a protein kinase that promotes cell survival.[3] Conversely, in normal cells, this compound has been observed to increase p-Akt levels, potentially contributing to the compound's protective effect on healthy tissues.[2]

Reactivation of Mutant p53